molecular formula C18H30N2O14 B016369 Nicotine bitartrate CAS No. 6019-06-3

Nicotine bitartrate

Cat. No.: B016369
CAS No.: 6019-06-3
M. Wt: 498.4 g/mol
InChI Key: LDMPZNTVIGIREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotine bitartrate is a salt form of nicotine, a highly toxic alkaloid found in tobacco plants. It is the prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission . This compound is important medically due to its presence in tobacco smoke and its use in nicotine replacement therapies.

Mechanism of Action

Target of Action

Nicotine bitartrate, also known as nicotine ditartrate dihydrate, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various regions of the brain and play a crucial role in neuronal stimulation and synaptic transmission .

Mode of Action

This compound acts as a prototypical agonist at nicotinic cholinergic receptors . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with its targets leads to changes in neuronal activity and influences various physiological processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is known to influence the dopamine system , which is widely studied in the context of nicotine dependence . Additionally, nicotine can induce various biological effects such as neoangiogenesis, cell division, and proliferation . These effects are mediated through specific pathways downstream of nicotinic receptors (nAChRs) .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. It is predicted to have a high water solubility of 161.0 mg/mL , which may influence its absorption and distribution in the body.

Result of Action

The action of this compound at the cellular level results in a range of effects. It dramatically stimulates neurons and ultimately blocks synaptic transmission . This can influence both neuronal excitability and cell signaling mechanisms . At the molecular level, this compound can induce various biological effects such as neoangiogenesis, cell division, and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the composition of the gut microbiome, which can be influenced by various environmental factors, has been shown to impact the effects of nicotine . Dysbiosis, a microbial imbalance in the gut, can be influenced by environmental factors and can be rescued notably by probiotics . This suggests that the gut microbiome could potentially modulate the effects of this compound, although more research is needed in this area.

Biochemical Analysis

Biochemical Properties

Nicotine Bitartrate is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission . It interacts with these receptors and other biomolecules, causing a variety of biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. An UV spectrophotometry method was developed and validated for the routine quantitative analysis of this compound . This method found the compound to be linear (coefficient of variation ca. 0.9994), precise (> 1 % RSD) and accurate (average recovery ca.100.534 %) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine bitartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Nicotine bitartrate undergoes various chemical reactions, including:

    Oxidation: Nicotine can be oxidized to form nicotine N-oxide.

    Reduction: Reduction reactions can convert nicotine to its corresponding amine.

    Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Nicotine N-oxide.

    Reduction: Nicotine amine.

    Substitution: Halogenated nicotine derivatives.

Scientific Research Applications

Nicotine bitartrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Nicotine Polacrilex: Another salt form of nicotine used in nicotine replacement therapies.

    Nicotine Hydrogen Tartrate: Similar to nicotine bitartrate but with different stoichiometry.

    Nicotine N-oxide: An oxidized form of nicotine.

Uniqueness: this compound is unique in its balanced properties of solubility and stability, making it suitable for various pharmaceutical formulations. Its specific interaction with nicotinic acetylcholine receptors also distinguishes it from other nicotine derivatives .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPZNTVIGIREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotine bitartrate
Reactant of Route 2
Nicotine bitartrate
Reactant of Route 3
Nicotine bitartrate
Reactant of Route 4
Nicotine bitartrate
Reactant of Route 5
Nicotine bitartrate
Reactant of Route 6
Nicotine bitartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.